molecular formula C11H7N3O2 B13959922 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine

Cat. No.: B13959922
M. Wt: 213.19 g/mol
InChI Key: ILFZWEDGZNBARH-UHFFFAOYSA-N
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Description

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-(furan-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7N3O2/c1-2-8(6-12-4-1)10-13-14-11(16-10)9-3-5-15-7-9/h1-7H

InChI Key

ILFZWEDGZNBARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=COC=C3

Origin of Product

United States

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